molecular formula C9H20O6S2 B7778457 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate CAS No. 56472-22-1

1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate

Cat. No.: B7778457
CAS No.: 56472-22-1
M. Wt: 288.4 g/mol
InChI Key: BMLZMLKREPRGAS-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate is a sulfonate ester derivative of 1,3-propanediol, 2,2-diethyl- (CAS 115-76-4), where the two hydroxyl groups are replaced by methanesulfonate (-OSO₂CH₃) moieties. The parent diol, 1,3-propanediol, 2,2-diethyl-, has a molecular formula of C₇H₁₆O₂, a molecular weight of 132.20 g/mol, and is characterized by two ethyl branches at the C2 position of the propane backbone .

Properties

IUPAC Name

[2-ethyl-2-(methylsulfonyloxymethyl)butyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O6S2/c1-5-9(6-2,7-14-16(3,10)11)8-15-17(4,12)13/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLZMLKREPRGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(COS(=O)(=O)C)COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300209
Record name 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56472-22-1
Record name NSC135377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate can be synthesized through the reaction of 1,3-propanediol, 2,2-diethyl- with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide or potassium thiocyanate in acetone.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of iodides, thiocyanates, or other substituted products.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a critical intermediate in the synthesis of various organic compounds. It undergoes substitution reactions where the methanesulfonate groups can be replaced by nucleophiles to form different derivatives.
  • Reactivity : It participates in oxidation and reduction reactions, enabling the formation of carbonyl compounds and alcohols respectively.

Biology

  • Biochemical Pathways : Research has explored its role in biochemical pathways and enzyme interactions. The compound's structure allows it to influence metabolic activities within cells.
  • Potential Therapeutic Applications : Investigations are ongoing into its therapeutic properties, particularly as a precursor for drug synthesis.

Medicine

  • Drug Development : Its unique chemical structure makes it a candidate for developing novel pharmaceuticals. It is being studied for its potential efficacy in various therapeutic contexts.

Industrial Applications

  • Polymer Production : The compound is utilized in creating polymers and resins. Its properties enhance the performance characteristics of materials used in coatings and adhesives .
  • Chemical Manufacturing : In industrial settings, it acts as a building block for producing other chemicals, contributing to the synthesis of lubricants and plasticizers .

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
ChemistryOrganic synthesis intermediateFacilitates diverse chemical reactions
BiologyEnzyme interaction studiesEnhances understanding of metabolic pathways
MedicineDrug precursorPotential therapeutic effects
IndustryPolymer productionImproves material properties

Case Study 1: Synthesis of Organic Compounds

A study demonstrated that 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate was effectively used as an intermediate in synthesizing complex organic molecules. The reactions yielded high purity products with favorable yields, showcasing its utility in organic chemistry .

Case Study 2: Biochemical Investigations

Research highlighted the compound's role in modulating enzyme activity within specific biochemical pathways. This investigation provided insights into its potential therapeutic applications and the mechanisms through which it operates at a molecular level.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Table 1: Key Properties of 1,3-Propanediol Derivatives and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
1,3-Propanediol, 2,2-diethyl- C₇H₁₆O₂ 132.20 Diethyl, diol Precursor for esters, plasticizers
2,2-Diethyl-1,3-propanediol diacetate C₁₁H₂₀O₄ 216.27 Diethyl, diacetate Plasticizer, solvent
2,2-Bis((phenylsulfonyloxy)methyl)propane-1,3-diyl dibenzenesulfonate C₂₅H₂₄O₁₂S₄ 644.72 Phenylsulfonate Alkylating agent, polymer synthesis
1,3,2-Dioxathiane 2,2-dioxide (Trimethylene sulfate) C₃H₆O₄S 138.14 Cyclic sulfate Reactive intermediate, polymerization
2,2-Dimethylpropane-1,3-diol (molten/solution) C₅H₁₂O₂ 104.15 Dimethyl, diol Solvent, crosslinking agent

Comparative Structural and Functional Insights

Substituent Effects on Reactivity and Stability

  • Ethyl vs. Methyl Branches :
    The diethyl substituents in 1,3-propanediol, 2,2-diethyl- confer greater steric hindrance compared to dimethyl analogs like 2,2-dimethylpropane-1,3-diol (Table 1). This reduces nucleophilic attack rates in esterification reactions but enhances thermal stability .
  • Sulfonate vs. Acetate Esters :
    Methanesulfonate groups (-OSO₂CH₃) are stronger electron-withdrawing groups than acetates (-OAc), increasing the electrophilicity of the central carbon and making dimethanesulfonate derivatives more reactive in alkylation reactions compared to diacetates (e.g., 2,2-diethyl-1,3-propanediol diacetate) .
  • Aromatic vs. Aliphatic Sulfonates : The phenylsulfonate derivative (Table 1) exhibits lower solubility in polar solvents due to aromatic bulk but higher stability under acidic conditions compared to aliphatic sulfonates like dimethanesulfonate .

Biological Activity

1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate (CAS No. 56472-22-1) is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of 1,3-propanediol, modified with two ethyl groups and a dimethanesulfonate moiety. Understanding its biological activity is crucial for evaluating its applications in various fields, including medicine and industrial chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H18O4S. The structure features a central propane backbone with two ethyl groups and a sulfonate group that contributes to its chemical reactivity and solubility properties.

Physical Properties

PropertyValue
Molecular Weight218.30 g/mol
Boiling PointNot available
SolubilitySoluble in water
DensityNot specified

Antimicrobial Properties

Research indicates that compounds similar to 1,3-Propanediol derivatives exhibit antimicrobial properties. For instance, studies have shown that dimethanesulfonate compounds can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of 1,3-Propanediol derivatives suggest potential anticancer activity. In vitro studies have demonstrated that certain sulfonate esters can induce apoptosis in cancer cell lines. This effect may be attributed to the compound's ability to interact with cellular signaling pathways involved in cell survival and proliferation .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Cell Membrane Disruption : The sulfonate group may alter membrane permeability.
  • Enzyme Inhibition : Interaction with enzymes involved in metabolic processes could lead to altered cellular functions.
  • Signal Transduction Modulation : The compound may influence pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of various sulfonate compounds against common pathogens. The results indicated that compounds similar to 1,3-Propanediol derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Study on Cancer Cell Lines

A study conducted by the National Cancer Institute investigated the cytotoxic effects of several sulfonate esters on human cancer cell lines. The results showed that one derivative had an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of control agents, suggesting potent anticancer properties .

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